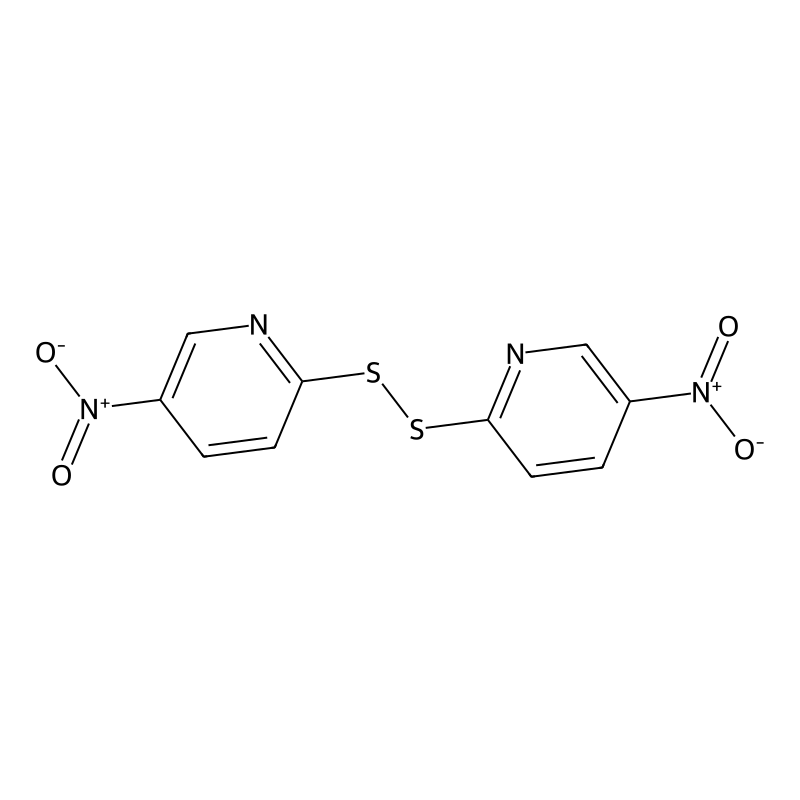

2,2'-Dithiobis(5-nitropyridine)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cysteine-Activating Reagent:

DTNP finds application as a tool to activate cysteine residues in proteins. Disulfide bonds play a crucial role in protein structure and function. DTNP cleaves these bonds, converting the disulfide group (-S-S-) of cysteine to a free sulfhydryl group (-SH). This allows researchers to study the impact of activated cysteine on protein structure, function, and interactions with other molecules. A study published in the Journal of Biological Chemistry demonstrates the use of DTNP to activate cysteine residues in G protein-coupled receptors, enabling further investigation of their NMR properties [].

Deprotecting Agent for Selenocysteine-Containing Peptides:

DTNP's ability to cleave disulfide bonds extends to selenocysteine, a rare amino acid containing selenium instead of sulfur. This property makes DTNP valuable in deprotection assays for peptides containing selenocysteine. By cleaving the selenocysteine's disulfide bond with its protecting group, DTNP facilitates the analysis and manipulation of these unique peptides [].

2,2'-Dithiobis(5-nitropyridine) is a chemical compound with the molecular formula C10H8N2O4S2. It is characterized by the presence of two 5-nitropyridine groups linked by a disulfide bond. This compound is primarily utilized as a reagent in biochemical applications, particularly for the selective detection of thiols and the formation of disulfide bonds in peptides and proteins. The presence of the nitro group enhances the acidity of the corresponding thiol, making it a more effective leaving group compared to other similar compounds .

DTNP's mechanism of action relies on its ability to undergo thiol-disulfide exchange with cysteine residues. The electron-withdrawing nitro groups in DTNP make the disulfide bond more susceptible to nucleophilic attack by the thiol group of cysteine. This leads to the cleavage of the protecting group from the cysteine and the formation of a new disulfide bond with DTNP.

The biological activity of 2,2'-dithiobis(5-nitropyridine) is primarily linked to its role in peptide chemistry. It acts as a selective reagent for thiols, allowing for the manipulation of cysteine residues in proteins and peptides. This selectivity is crucial for studying protein structure and function, particularly in the context of disulfide bond formation and stability. The compound's ability to form disulfides under mild conditions enhances its utility in biological systems where harsh conditions may lead to protein denaturation .

The synthesis of 2,2'-dithiobis(5-nitropyridine) typically involves the following steps:

- Starting Materials: The synthesis begins with 5-nitropyridine and a suitable thiol.

- Formation of Disulfide Linkage: The reaction is conducted under controlled conditions, often in an acidic medium (e.g., acetic acid), to facilitate the formation of the disulfide bond.

- Purification: The resulting compound is purified through standard methods such as chromatography to achieve high purity levels suitable for further applications .

2,2'-Dithiobis(5-nitropyridine) has several applications in both research and industrial settings:

- Peptide Synthesis: It is widely used for the synthesis of peptides with specific disulfide linkages, which are crucial for maintaining structural integrity in proteins .

- Detection of Thiols: The compound serves as a reagent for detecting thiol-containing compounds, which are important in various biochemical processes.

- Redox Probing: It can be utilized as a redox probe to study various biological systems, including ion channels and enzyme activities .

Interaction studies involving 2,2'-dithiobis(5-nitropyridine) focus on its ability to form stable complexes with thiols and other nucleophiles. These studies are essential for understanding how this compound can influence biological pathways through its interactions with cysteine residues in proteins. Its mild reaction conditions allow researchers to explore these interactions without causing significant alterations to protein structure or function .

Several compounds share similarities with 2,2'-dithiobis(5-nitropyridine), particularly those containing disulfide bonds or nitro-substituted pyridines. Here are some notable examples:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| 5-Nitropyridine | Contains a single nitro group; used in various syntheses | Simpler structure; lacks disulfide functionality |

| Dithiobis(succinimidyl propionate) | A crosslinker used for protein conjugation | More reactive towards amines than thiols |

| 2,2'-Dithiobis(benzoic acid) | Similar dithiol structure; used in peptide synthesis | Less specificity towards thiols compared to DTNP |

The uniqueness of 2,2'-dithiobis(5-nitropyridine) lies in its dual functionality as both a detecting agent and a reagent that facilitates disulfide bond formation under mild conditions, making it particularly valuable in peptide chemistry and biochemistry .

2,2'-Dithiobis(5-nitropyridine) is an aromatic disulfide compound with the molecular formula C₁₀H₆N₄O₄S₂ [1] [2] [4]. The compound features two 5-nitropyridine moieties connected by a central disulfide bridge, creating a symmetrical molecular architecture [25]. The International Union of Pure and Applied Chemistry name for this compound is 5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine [14].

The molecular structure consists of two pyridine rings, each bearing a nitro group at the 5-position relative to the nitrogen atom [1]. The disulfide linkage occurs at the 2-position of each pyridine ring, forming the characteristic dithiobis connectivity [2]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC(=NC=C1N+[O-])SSC2=NC=C(C=C2)N+[O-] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆N₄O₄S₂ | [1] [2] |

| Molecular Weight | 310.30-310.31 g/mol | [1] [2] [4] |

| InChI Key | ROUFCTKIILEETD-UHFFFAOYSA-N | [4] [14] |

| Chemical Abstracts Service Registry Number | 2127-10-8 | [1] [2] |

The compound is also known by several synonyms including Bis(5-nitro-2-pyridyl) disulfide and 1,2-Bis(5-nitropyridin-2-yl)disulfane [5] [25]. The presence of electron-withdrawing nitro groups on the pyridine rings significantly influences the electronic properties of the molecule, enhancing its reactivity in nucleophilic substitution reactions [25].

Physical Properties and Stability Parameters

2,2'-Dithiobis(5-nitropyridine) exists as a solid at room temperature with characteristic physical properties that reflect its aromatic disulfide structure [1] [6]. The compound exhibits a distinctive yellow to yellow-brown crystalline appearance [25] [26].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State (20°C) | Solid | [1] |

| Melting Point | 155-157°C | [2] [6] |

| Boiling Point | 514.2°C at 760 mmHg | [2] |

| Density | 1.65 g/cm³ | [2] |

| Refractive Index | 1.6000 (estimated) | [6] |

| Flash Point | 264.8°C | [2] |

The compound demonstrates stability under ambient conditions, making it suitable for laboratory storage and handling [25]. Recommended storage conditions include room temperature in a cool, dark environment below 15°C [1] [26]. The material shows limited water solubility but exhibits better solubility in organic solvents such as dimethyl sulfoxide, acetone, and ethanol [10].

The stability of 2,2'-Dithiobis(5-nitropyridine) is influenced by environmental factors including temperature, pH, and the presence of reducing agents [11]. The disulfide bond provides unique redox properties, allowing the compound to participate in oxidation-reduction reactions while maintaining structural integrity under normal storage conditions [25].

Spectroscopic Characteristics

The spectroscopic properties of 2,2'-Dithiobis(5-nitropyridine) provide detailed insights into its molecular structure and electronic characteristics. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that correspond to the aromatic protons and the influence of the electron-withdrawing nitro groups [15].

Proton nuclear magnetic resonance spectroscopy conducted at 400 MHz in dimethyl sulfoxide-d₆ shows characteristic peaks in the aromatic region [15]. The spectrum displays signals at approximately 9.29 parts per million corresponding to the proton at the 6-position of the pyridine ring, 8.57 parts per million for the proton at the 4-position, and 7.93 parts per million for the proton at the 3-position [15].

| Spectroscopic Method | Key Characteristics | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.29, 8.57, 7.93 ppm | [15] |

| Mass Spectrometry | Molecular ion peak at m/z 310 | [4] [15] |

| UV-Visible Spectroscopy | Absorption maximum shifted to 320 nm | [24] |

Mass spectrometry analysis confirms the molecular weight with a molecular ion peak observed at mass-to-charge ratio 310 [4] [15]. The fragmentation pattern provides additional structural confirmation through the identification of characteristic pyridine and nitro group fragments [15].

Ultraviolet-visible spectroscopy demonstrates significant absorption characteristics, with the compound showing an absorption maximum that shifts from 213 nanometers to 320 nanometers upon chemical modification [24]. This spectral shift is particularly important for analytical applications and demonstrates the electronic influence of the nitro groups on the aromatic system [24].

Chemical Reactivity Profile

2,2'-Dithiobis(5-nitropyridine) exhibits distinctive chemical reactivity patterns that are primarily governed by the presence of the disulfide bond and the electron-withdrawing nitro groups [11] [18]. The compound serves as an effective thiol-specific reagent, participating in thiol-disulfide exchange reactions with cysteine and selenocysteine residues [11] [18].

The mechanism of action involves nucleophilic attack by thiol groups on the disulfide bond, leading to the formation of mixed disulfides and the release of 5-nitropyridine-2-thiol [11] [18]. The electron-withdrawing nature of the nitro groups enhances the electrophilicity of the disulfide bond, making it more susceptible to nucleophilic attack [25].

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Reduction | Dithiothreitol, Tris(2-carboxyethyl)phosphine | 5-nitropyridine-2-thiol | [11] |

| Thiol Exchange | pH 3.5-6.5, < 1 minute | Mixed disulfides | [21] |

| Oxidation | Hydrogen peroxide, Potassium permanganate | Sulfonic acids | [11] |

The compound demonstrates remarkable reactivity in peptide chemistry applications, particularly in the deprotection of cysteine protecting groups [11] [18]. The reaction proceeds rapidly across a wide pH range, with optimal conditions occurring between pH 3.5 and 6.5 [21]. The ability to form disulfide bonds at acidic pH conditions represents a significant advantage for synthetic applications where traditional methods require harsher conditions [21].

Substitution reactions involving the nitro groups can occur under appropriate conditions using reagents such as sodium hydride and alkyl halides [11]. These reactions allow for the modification of the compound to create derivatives with altered electronic and steric properties [11].

Conformational Analysis and Molecular Geometry

The molecular geometry of 2,2'-Dithiobis(5-nitropyridine) has been investigated through both experimental crystallographic studies and theoretical computational methods [20] [27]. The compound exhibits a non-planar conformation due to the central disulfide bridge and the steric interactions between the two pyridine rings [20].

Crystallographic analysis reveals that the compound crystallizes in specific space groups depending on the coordination environment [27]. In silver coordination complexes, the ligand adopts conformations that allow for effective metal coordination through both nitrogen and sulfur atoms [27].

| Geometric Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Nitro-Pyridine) | 10.45° | [20] |

| Point Group Symmetry | D₃d (calculated) | [20] |

| Mean C-C Bond Length | 0.007 Å variation | [27] |

Computational studies using density functional theory methods have provided detailed insights into the optimal molecular geometry [20]. The calculations indicate that the isolated molecule belongs to the D₃d point group in vacuum, although crystal packing effects can reduce this symmetry [20]. The torsion angle between the nitro groups and their respective pyridine rings is approximately 10.45 degrees, indicating slight deviation from planarity [20].

The disulfide bond length and the relative orientation of the two pyridine rings are critical factors determining the overall molecular conformation [20]. The sulfur-sulfur bond distance and the dihedral angle between the aromatic planes influence the compound's ability to coordinate with metal centers and participate in supramolecular assembly processes [20] [27].

The synthesis of 2,2'-Dithiobis(5-nitropyridine) at laboratory scale primarily involves the oxidative coupling of 5-nitropyridine-2-thiol as the fundamental precursor compound . The most established synthetic pathway begins with the preparation of 5-nitropyridine-2-thiol, which serves as the immediate precursor for the target disulfide compound.

Primary Synthetic Route

The conventional laboratory synthesis involves the oxidation of 5-nitropyridine-2-thiol using various oxidizing agents under controlled conditions . The reaction typically employs iodine or hydrogen peroxide as the oxidizing agent in an appropriate solvent system such as acetic acid or ethanol . The oxidative coupling mechanism proceeds through the formation of a disulfide bond between two thiol molecules, eliminating hydrogen atoms in the process [2].

The fundamental reaction equation can be represented as:

2 × 5-nitropyridine-2-thiol + [O] → 2,2'-Dithiobis(5-nitropyridine) + H₂O

Optimized Reaction Conditions

Research has demonstrated that careful control of reaction parameters significantly impacts yield and product purity . Temperature control within the range of 20-80°C proves optimal, with reaction times typically spanning 2-8 hours depending on the chosen oxidizing agent . The selection of solvent system plays a crucial role, with acetic acid-ethanol mixtures providing excellent results for iodine-mediated oxidations.

Table 1: Oxidizing Agents for 5-Nitropyridine-2-thiol Oxidation

| Oxidizing Agent | Solvent System | Temperature Range (°C) | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Iodine | Acetic acid/Ethanol | 20-80 | 2-8 hours | 75-85 |

| Hydrogen Peroxide | Aqueous/Organic | 0-60 | 1-4 hours | 60-75 |

| Potassium Permanganate | Alkaline solution | 0-25 | 30 min-2 hours | 70-80 |

| N-Bromosuccinimide | Organic solvents | 0-40 | 1-6 hours | 65-80 |

| Oxygen/Air | Basic conditions | 20-60 | 4-24 hours | 40-60 |

| Persulfates | Aqueous solution | 50-80 | 2-6 hours | 70-85 |

Alternative Synthetic Approaches

Alternative methodologies have been explored for specialized applications. Under solvothermal conditions, copper(I) iodide can react with 2,2'-dithiobis(5-nitropyridine) to form novel coordination compounds through reductive cleavage of the disulfide bond [3]. This approach demonstrates the versatility of the compound as both a synthetic target and a reagent for further transformations.

Industrial Production Methods

Industrial-scale production of 2,2'-Dithiobis(5-nitropyridine) follows similar synthetic principles but incorporates enhanced process control and optimization strategies to achieve commercial viability . The transition from laboratory to industrial scale requires careful consideration of safety protocols, economic factors, and environmental impact.

Scale-Up Considerations

Industrial production typically employs large reactors with precise temperature and pressure control systems . The enhanced precision requirements demand temperature control within ±0.5°C compared to ±2°C precision sufficient for laboratory synthesis. Automated solvent recovery systems replace manual distillation procedures, significantly improving process economics and environmental sustainability.

Table 2: Industrial Production Parameters

| Parameter | Laboratory Scale | Industrial Scale | Critical Factors |

|---|---|---|---|

| Temperature Control | ±2°C precision | ±0.5°C precision | Heat dissipation |

| Pressure Requirements | Atmospheric | Controlled/vacuum | Safety protocols |

| Reaction Time | 4-8 hours | 6-12 hours | Mass transfer |

| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Economic viability |

| Yield Optimization | 75-85% | 85-95% | Purity control |

| Solvent Recovery | Manual distillation | Automated recovery | Environmental impact |

Process Optimization

Industrial processes achieve yields ranging from 85-95% through optimization of reaction parameters and implementation of continuous monitoring systems . The use of lower catalyst loadings (0.1-1 mol%) compared to laboratory scale (1-5 mol%) demonstrates the economic benefits of scale-up operations. Extended reaction times of 6-12 hours ensure complete conversion while maintaining product quality standards.

Quality Control Integration

Industrial production integrates comprehensive quality control measures throughout the synthesis process. Real-time monitoring of reaction progress, temperature profiles, and intermediate purity ensures consistent product quality. Automated sampling and analytical systems provide immediate feedback for process adjustments.

Purification Techniques and Quality Control

The purification of 2,2'-Dithiobis(5-nitropyridine) employs multiple methodologies depending on the required purity level and intended application . Commercial-grade material typically achieves 96% purity through appropriate purification protocols.

Recrystallization Methods

Recrystallization represents the most widely employed purification technique for 2,2'-Dithiobis(5-nitropyridine) . The compound can be effectively recrystallized from ethanol or acetic acid, with the latter providing slightly higher purity levels of 95-97% compared to 94-96% from ethanol . The process involves dissolution in hot solvent followed by controlled cooling to promote crystal formation.

Table 3: Purification Methods and Efficiency

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required | Solvent Consumption | Scalability |

|---|---|---|---|---|---|

| Recrystallization (Ethanol) | 94-96 | 75-85 | 2-4 hours | Moderate | Excellent |

| Recrystallization (Acetic acid) | 95-97 | 80-90 | 3-5 hours | Low | Excellent |

| Column Chromatography | 97-99 | 65-80 | 4-8 hours | High | Limited |

| Sublimation | 96-98 | 70-85 | 2-6 hours | None | Good |

| Trituration | 92-95 | 85-95 | 1-2 hours | Low | Excellent |

| Two-solvent recrystallization | 96-98 | 70-85 | 4-6 hours | Moderate | Good |

Chromatographic Purification

Column chromatography provides the highest purity levels achievable (97-99%) but with reduced scalability and higher solvent consumption . This method proves particularly valuable for research applications requiring extremely pure material. Silica gel chromatography using appropriate eluent systems effectively separates impurities and unreacted starting materials.

Alternative Purification Strategies

Sublimation offers an environmentally friendly purification alternative, eliminating solvent usage while achieving 96-98% purity [4]. The method exploits differences in vapor pressure between the target compound and impurities. Trituration with appropriate solvents provides rapid purification with excellent recovery yields of 85-95%, making it suitable for large-scale operations.

Structural Verification and Characterization Methods

Comprehensive characterization of 2,2'-Dithiobis(5-nitropyridine) employs multiple analytical techniques to confirm structural identity and assess purity [5] [6]. The molecular formula C₁₀H₆N₄O₄S₂ with molecular weight 310.31 provides the foundation for analytical verification.

Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation [5]. Proton NMR spectra exhibit characteristic signals in the aromatic region (δ 8.0-9.5 ppm) corresponding to the pyridine ring protons [5]. Carbon-13 NMR spectroscopy reveals signals in the range δ 120-160 ppm, consistent with the aromatic carbon framework and nitro group substitution.

Table 4: Analytical Characterization Methods

| Analytical Method | Key Parameters | Precision/Accuracy | Sample Requirements | Analysis Time |

|---|---|---|---|---|

| Melting Point | 155-157°C | ±1°C | 1-5 mg | 30 min |

| ¹H NMR | δ 8.0-9.5 ppm | ±0.01 ppm | 5-10 mg | 20 min |

| ¹³C NMR | δ 120-160 ppm | ±0.1 ppm | 10-20 mg | 30 min |

| IR Spectroscopy | 1589, 1556 cm⁻¹ | ±2 cm⁻¹ | 1-2 mg | 15 min |

| Mass Spectrometry | m/z 310 | ±0.1 Da | 1 μg | 10 min |

| UV-Vis Spectroscopy | λmax ~350 nm | ±2 nm | 1-5 mg | 10 min |

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [3]. Notable bands appear at 1589 and 1556 cm⁻¹, attributed to nitro group stretching vibrations and aromatic C=C stretching modes [3]. The absence of thiol S-H stretching bands confirms successful disulfide formation.

Mass Spectrometric Analysis

Mass spectrometry provides molecular weight confirmation through observation of the molecular ion peak at m/z 310 [5]. Electrospray ionization techniques prove particularly effective for this compound, yielding clear spectra with minimal fragmentation under appropriate conditions.

Physical Property Determination

Melting point determination serves as a primary purity indicator, with pure 2,2'-Dithiobis(5-nitropyridine) exhibiting a sharp melting range of 155-157°C [7] [8]. Deviation from this range indicates the presence of impurities or degradation products.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Chatterjee et al. Disulfide-directed histone ubiquitylation reveals plasticity in hDot1L activation. Nature Chemical Biology, doi: 10.1038/nchembio.315, published online 7 March 2010 http://www.nature.com/naturechemicalbiology